2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole

cytokine suppression bone resorption IL-1 inhibition

2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole, historically designated SK&F 104493 (CAS 111908-95-3), is a synthetic bicyclic imidazole belonging to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole chemotype. First disclosed by SmithKline & French Laboratories in the late 1980s, the compound functions as a dual inhibitor of arachidonic acid metabolism via the 5-lipoxygenase (5-LO) and cyclooxygenase (CO) pathways, and additionally suppresses pro-inflammatory cytokine (IL-1/TNF) production.

Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
CAS No. 111908-95-3
Cat. No. B051385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
CAS111908-95-3
Synonyms2-(4-methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
SK and F 104493
SK and F-104493
SKF 104493
Molecular FormulaC18H17N3O
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4
InChIInChI=1S/C18H17N3O/c1-22-15-6-4-13(5-7-15)17-18(14-8-10-19-11-9-14)21-12-2-3-16(21)20-17/h4-11H,2-3,12H2,1H3
InChIKeyUIJWMSUSZQORDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SK&F 104493 (CAS 111908-95-3): A Pyrrolo[1,2-a]imidazole Dual 5-LO/CO Inhibitor with Cytokine-Suppressive Activity – Research Procurement Evidence Guide


2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole, historically designated SK&F 104493 (CAS 111908-95-3), is a synthetic bicyclic imidazole belonging to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole chemotype [1]. First disclosed by SmithKline & French Laboratories in the late 1980s, the compound functions as a dual inhibitor of arachidonic acid metabolism via the 5-lipoxygenase (5-LO) and cyclooxygenase (CO) pathways, and additionally suppresses pro-inflammatory cytokine (IL-1/TNF) production [2]. The molecule features a 4-methoxyphenyl substituent at the 2-position and a 4-pyridyl group at the 3-position of the saturated pyrroloimidazole core (MW 291.35, formula C₁₈H₁₇N₃O), distinguishing it from other SK&F-series analogs that bear halogen, methylthio, or methylsulfinyl substituents at the same position [3].

Why Generic Pyrroloimidazole Substitution Fails: Pharmacological Divergence Among SK&F 104493, SK&F 104351, SK&F 105561, and SK&F 86002


Within the SmithKline & French pyrroloimidazole series, seemingly minor substituent changes at the 2-phenyl position produce functionally non-overlapping pharmacological profiles that preclude interchangeable use. Specifically, the 4-methoxy group of SK&F 104493 yields a distinct balance of dual 5-LO/CO inhibition coupled with retention of cytokine (IL-1/TNF) suppressive activity—a combination that is absent in several close structural analogs such as SK&F 81114 and SK&F 86055, which are dual CO/LO inhibitors but lack cytokine-suppressive activity and consequently fail to inhibit bone resorption in vitro [1]. Furthermore, the pyrrolo[1,2-a]imidazole scaffold itself differentiates SK&F 104493 from the prototype SK&F 86002, which is built on an imidazo[2,1-b]thiazole core and exhibits a different target selectivity profile [2]. These substituent- and scaffold-dependent pharmacological differences mean that procurement of a generic “pyrroloimidazole” or “SK&F-series compound” without specifying the exact substitution pattern carries a high risk of obtaining a compound with qualitatively different biological activity, potentially invalidating experimental results.

Quantitative Differentiation Evidence for SK&F 104493 (CAS 111908-95-3) vs. Closest Analogs


Cytokine-Suppressive Activity Retained in SK&F 104493 vs. Dual CO/LO Inhibitors SK&F 81114 and SK&F 86055 That Lack This Property

SK&F 104493 retains cytokine (IL-1/TNF) inhibitory activity that is absent in certain dual CO/LO inhibitor analogs. In the fetal rat long bone (FRLB) resorption assay, SK&F 104493 inhibited parathyroid hormone (PTH)-induced bone resorption, whereas the dual CO/LO inhibitors SK&F 81114 and SK&F 86055—which lack cytokine-suppressive activity—failed to significantly inhibit PTH-induced FRLB resorption under identical conditions [1]. This functional segregation demonstrates that dual CO/LO inhibition alone is insufficient for anti-resorptive activity; cytokine suppression is a required and distinguishing feature of SK&F 104493.

cytokine suppression bone resorption IL-1 inhibition dual inhibitor selectivity

In Vivo Neutrophil Infiltration Inhibition: SK&F 104493 (81% Inhibition) vs. Phenidone (73%) in Adoptive Peritoneal Anaphylaxis

In an adoptive model of peritoneal anaphylaxis in Balb/c mice, oral administration of SK&F 104493 inhibited neutrophil infiltration by 81%, compared to 73% inhibition by the reference 5-LO inhibitor phenidone [1]. The same study demonstrated that SK&F 104493 reduced immunoreactive leukotriene C₄ (iLTC-4) production by 61–96%, along with the pyridinyl imidazole SK&F 105809 and other 5-LO inhibitors (phenidone, SK&F 107649), whereas the COX inhibitors meclofenamic acid and naproxen had no effect on iLTC-4 levels [1]. This establishes SK&F 104493 as an orally effective suppressor of both leukotriene biosynthesis and the downstream cellular inflammatory response in vivo.

neutrophil infiltration leukotriene biosynthesis peritoneal anaphylaxis in vivo pharmacology

Scaffold Differentiation: Pyrrolo[1,2-a]imidazole (SK&F 104493) vs. Imidazo[2,1-b]thiazole (SK&F 86002) Core Structure

SK&F 104493 is built on a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, whereas the prototype dual inhibitor SK&F 86002 employs an imidazo[2,1-b]thiazole scaffold [1]. This scaffold difference is consequential: both compounds inhibit 5-LO and CO in vivo, but SK&F 86002 additionally functions as a p38 MAP kinase inhibitor (IC₅₀ 0.1–1 μM), an activity that is scaffold-dependent and not uniformly shared across the pyrrolo[1,2-a]imidazole series [2]. The pyrroloimidazole scaffold of SK&F 104493 therefore offers a cleaner dual 5-LO/CO + cytokine-suppression pharmacological signature with potentially reduced p38-mediated off-target effects compared to imidazothiazole-based analogs.

scaffold comparison pyrroloimidazole imidazothiazole 5-lipoxygenase inhibitor

Substituent-Dependent Anti-Arthritic Potency: 4-Methoxy (SK&F 104493) vs. 4-Fluoro (SK&F 104351) in the Pyrroloimidazole Series

Although SK&F 104493 has not been directly tested in the murine collagen-induced arthritis (CIA) model, its close 4-fluoro analog SK&F 104351 demonstrated 72% inhibition of arthritis clinical score and 94% reduction in serum amyloid P (SAP) levels, outperforming the prototype SK&F 86002 (55% clinical score inhibition, 62% SAP reduction) in the same study [1]. This establishes a clear substituent-dependent potency gradient at the 2-phenyl position within the pyrroloimidazole series, where the electronic and lipophilic character of the para-substituent (OCH₃ vs. F vs. H) modulates in vivo anti-arthritic efficacy. The 4-methoxy group of SK&F 104493 confers distinct physicochemical properties (Hammett σₚ = −0.27 for OCH₃ vs. +0.06 for F) that are predicted to influence target binding and metabolic stability differently than the 4-fluoro substituent of SK&F 104351 [2].

structure-activity relationship collagen-induced arthritis anti-arthritic substituent effect

Immunological Selectivity: Pyridinyl Imidazoles (Including SK&F 104493 Class) Do Not Suppress T- and B-Cell Responses, Unlike Dexamethasone and Rapamycin

Pyridinyl imidazoles of the pyrrolo[1,2-a]imidazole class, including SK&F 104351 and the SK&F 105809/105561 prodrug/metabolite pair, were shown to inhibit only the inflammatory phase of delayed-type hypersensitivity (DTH) responses without affecting T-cell-dependent induction or B-cell-mediated humoral immunity [1]. In contrast, dexamethasone and rapamycin abrogated both cellular and humoral immune responses under identical conditions [1]. While SK&F 104493 itself was not tested in this specific immunological assay, its structural and pharmacological classification within the same pyridinyl imidazole series supports the inference that it shares this favorable immunological selectivity profile, distinguishing it from broadly immunosuppressive anti-inflammatory agents.

immunosuppression T-cell response B-cell response delayed-type hypersensitivity therapeutic index

Evidence-Backed Research Application Scenarios for SK&F 104493 (CAS 111908-95-3)


Dissecting Cytokine-Dependent vs. Eicosanoid-Dependent Bone Resorption Pathways

SK&F 104493 is the appropriate tool compound for experiments designed to distinguish cytokine-mediated from pure eicosanoid-mediated bone resorption. As demonstrated in the fetal rat long bone (FRLB) organ culture model, SK&F 104493 inhibits PTH-, TNF-α-, and LPS-induced resorption, whereas dual CO/LO inhibitors lacking cytokine-suppressive activity (SK&F 81114, SK&F 86055) and selective CO or 5-LO inhibitors (indomethacin, naproxen, phenidone) are inactive [1]. This makes SK&F 104493 uniquely suited for target deconvolution studies in osteoimmunology where the relative contribution of cytokines vs. prostaglandins/leukotrienes must be resolved.

In Vivo Leukotriene-Driven Inflammation Models Requiring Superior Neutrophil Suppression

For murine models of leukotriene-mediated inflammation—including peritoneal anaphylaxis, arachidonic acid-induced peritonitis, and carrageenan-induced infiltration—SK&F 104493 provides quantitatively greater neutrophil infiltration inhibition (81%) than the classical 5-LO reference inhibitor phenidone (73%) [2]. Researchers seeking maximal suppression of the cellular inflammatory phase while simultaneously blocking LTB₄ and LTC₄ biosynthesis should prioritize SK&F 104493 over phenidone or single-pathway inhibitors.

SAR Studies on the Pyrrolo[1,2-a]imidazole Anti-Inflammatory Pharmacophore

SK&F 104493 serves as the 4-methoxy reference compound in systematic structure-activity relationship (SAR) investigations of the pyrrolo[1,2-a]imidazole anti-inflammatory series. Its 4-OCH₃ substituent complements the 4-F (SK&F 104351, CAS 111908-94-2), 4-SCH₃ (SK&F 105561, CAS 122454-68-6), and 4-S(O)CH₃ (SK&F 105809) analogs, enabling medicinal chemistry teams to map electronic (Hammett σ), lipophilic (π), and steric (MR) contributions to dual 5-LO/CO inhibition, cytokine suppression, and in vivo anti-arthritic efficacy [3].

Inflammation-Selective Intervention Without Generalized Immunosuppression

In chronic inflammation models where host immune competence must be preserved (e.g., bacterial co-infection studies, tumor-bearing animal models), SK&F 104493 offers a class-validated advantage: pyridinyl imidazoles attenuate the inflammatory phase of DTH responses without suppressing T-cell priming or B-cell antibody production [4]. This contrasts sharply with dexamethasone and rapamycin, which abrogate both innate inflammatory and adaptive immune arms. SK&F 104493 is therefore the preferred anti-inflammatory tool compound when immunological selectivity is a critical experimental requirement.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.